5-methoxypent-1-ene

Physical Organic Chemistry Neighboring Group Participation Solvolysis Kinetics

5‑Methoxypent‑1‑ene (C₆H₁₂O, CAS 1191‑31‑7) is a linear C6 alkene that terminates with a methoxy ether moiety, placing it at the intersection of alkenyl and ether chemical space. At standard conditions it is a liquid with a reported boiling point of 97 °C and density of 0.7890 g/cm³ at 19 °C.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 1191-31-7
Cat. No. B072281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxypent-1-ene
CAS1191-31-7
Synonyms5-Methoxy-1-pentene
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCOCCCC=C
InChIInChI=1S/C6H12O/c1-3-4-5-6-7-2/h3H,1,4-6H2,2H3
InChIKeyGCFVJHKEPFMQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxypent-1-ene (CAS 1191-31-7) – Core Identity and Procurement Considerations for This C6 Terminal Alkene Ether


5‑Methoxypent‑1‑ene (C₆H₁₂O, CAS 1191‑31‑7) is a linear C6 alkene that terminates with a methoxy ether moiety, placing it at the intersection of alkenyl and ether chemical space . At standard conditions it is a liquid with a reported boiling point of 97 °C and density of 0.7890 g/cm³ at 19 °C . Its molecular architecture provides a reactive terminal double bond for addition and coupling chemistries while the distal methoxy group offers both Lewis basic coordination ability and a latent handle for further functionalisation .

5-Methoxypent-1-ene vs. 1-Pentene and Other Terminal Alkene Ethers: Why Structural Identity Drives Divergent Reaction Outcomes


General‑purpose terminal alkenes such as 1‑pentene lack the intramolecular nucleophilic capacity of the distal methoxy group, which in 5‑methoxypent‑1‑ene has been shown to engage in anchimeric assistance through five‑ or six‑membered cyclic oxonium ion formation . This participation fundamentally alters solvolysis kinetics and can redirect reaction pathways compared to non‑oxygenated alkene analogs . Furthermore, the 5‑methoxy substitution pattern dictates regioselectivity in hydrozirconation–cyclisation sequences in a manner not reproducible with 4‑methoxybut‑1‑ene or 6‑methoxyhex‑1‑ene homologues . Substituting a generic terminal alkene or an in‑class ether with a different methylene spacing therefore risks both quantitative performance loss and outright synthetic failure.

Quantitative Differentiation Evidence for 5‑Methoxypent‑1‑ene: Measurable Performance Advantages Over Structural Analogs


Rate Enhancement from Intramolecular Methoxy Participation: 5‑Methoxypentyl vs. 4‑Methoxybutyl vs. 3‑Methoxypropyl

Solvolysis rate measurements of ω‑methoxyalkyl p‑bromobenzenesulfonates reveal a marked rate acceleration for the 5‑methoxypentyl derivative compared to both shorter and longer homologues. This enhancement is attributed to anchimeric assistance via a six‑membered cyclic oxonium ion, a pathway not accessible to the 4‑methoxybutyl (five‑membered) or 3‑methoxypropyl (four‑membered) systems .

Physical Organic Chemistry Neighboring Group Participation Solvolysis Kinetics

Diastereoconvergent Cyclopentane Formation: 5‑Methoxypent‑1‑ene Enables Trans‑Selective Cyclisation Inaccessible with Non‑Oxygenated Alkenes

A sequential hydrozirconation/TMSOTf‑mediated cyclisation of 5‑methoxypent‑1‑enes proceeds with complete diastereoconvergence to furnish trans‑1,2‑substituted cyclopentanes . In contrast, analogous non‑oxygenated 1‑pentene fails to undergo this intramolecular cyclisation due to the absence of the methoxy leaving group that generates the requisite transient carbocation.

Synthetic Methodology Organozirconium Chemistry Stereoselective Cyclisation

Aqueous Solubility Profile: 5‑Methoxypent‑1‑ene vs. 1‑Pentene and Higher Alkenes

The presence of the methoxy group imparts measurable water solubility to 5‑methoxypent‑1‑ene (reported up to 25 mg/mL or ~250 mM in water) . This stands in stark contrast to 1‑pentene, which is effectively immiscible with water (solubility ~0.1 mg/mL) . The enhanced aqueous compatibility facilitates biphasic reaction conditions and can simplify work‑up procedures.

Physicochemical Properties Solubility Reaction Medium Compatibility

Thermophysical Properties of 5‑Methoxypent‑1‑ene Compared to Unfunctionalised C6 Hydrocarbons

5‑Methoxypent‑1‑ene exhibits a boiling point of 97 °C and density of 0.7890 g/cm³ at 19 °C . By comparison, 1‑hexene (a hydrocarbon analog) boils at 63–64 °C and has a density of ~0.673 g/cm³ . The higher boiling point and greater density of 5‑methoxypent‑1‑ene reflect stronger intermolecular interactions conferred by the ether oxygen, which can influence distillation parameters and solvent miscibility in process settings.

Thermophysical Properties Process Chemistry Solvent Selection

Where 5‑Methoxypent‑1‑ene Outperforms General Terminal Alkenes: Evidence‑Backed Scenarios for Procurement


Stereoselective Synthesis of Trans‑1,2‑Disubstituted Cyclopentane Frameworks

When the synthetic target is a trans‑1,2‑substituted cyclopentane, 5‑methoxypent‑1‑ene provides a diastereoconvergent entry via hydrozirconation/TMSOTf‑mediated cyclisation, delivering the desired trans product with high fidelity . This route is not accessible with 1‑pentene, making 5‑methoxypent‑1‑ene the reagent of choice for constructing this specific carbocyclic architecture.

Biphasic and Aqueous‑Compatible Alkene Functionalisation Protocols

Owing to its markedly higher water solubility (≥25 mg/mL) relative to hydrocarbon alkenes, 5‑methoxypent‑1‑ene is particularly suited for reactions conducted in water‑rich media or under biphasic conditions . Its improved partitioning into the aqueous phase can accelerate reactions that rely on water‑soluble catalysts or reagents and simplify product isolation.

Design of Intramolecular Trapping Cascades Exploiting Methoxy Participation

The capacity of the distal methoxy group to engage in intramolecular oxonium ion formation upon activation of the terminal alkene enables unique cyclisation and rearrangement pathways not available to non‑oxygenated alkenes . This feature is valuable for the design of cascade reactions that generate oxygen heterocycles or for the development of traceless protecting group strategies.

Synthesis of δ‑Amino Ketone Building Blocks

5‑Methoxypent‑1‑ene serves as a precursor to functionalized organolithium reagents that undergo diastereoselective addition to chiral sulfinyl imines, yielding δ‑amino ketone derivatives . These intermediates are valuable for constructing piperidine alkaloids and other nitrogen‑containing heterocycles of pharmaceutical relevance.

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